molecular formula C9H8F2O3 B15222568 5-Ethoxy-2,3-difluorobenzoic acid

5-Ethoxy-2,3-difluorobenzoic acid

Cat. No.: B15222568
M. Wt: 202.15 g/mol
InChI Key: ZXKFPHMWCBUPCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Ethoxy-2,3-difluorobenzoic acid is an organic compound with the molecular formula C9H8F2O3 It is a derivative of benzoic acid, characterized by the presence of ethoxy and difluoro substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-ethoxy-2,3-difluorobenzoic acid typically involves the introduction of ethoxy and difluoro groups onto a benzoic acid scaffold. One common method is the nucleophilic aromatic substitution reaction, where a suitable precursor, such as 2,3-difluorobenzoic acid, is reacted with an ethoxy group donor under specific conditions. The reaction may require a base, such as sodium ethoxide, and is typically carried out in an organic solvent like ethanol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, may also be employed to achieve high-quality product .

Chemical Reactions Analysis

Types of Reactions: 5-Ethoxy-2,3-difluorobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The fluorine atoms can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-Ethoxy-2,3-difluorobenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a precursor for drug development, particularly in the synthesis of compounds with potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 5-ethoxy-2,3-difluorobenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it could inhibit specific enzymes involved in microbial growth, thereby exhibiting antimicrobial activity. The exact molecular targets and pathways would vary based on the specific context of its use .

Comparison with Similar Compounds

    2,3-Difluorobenzoic Acid: Lacks the ethoxy group, making it less versatile in certain synthetic applications.

    4-Ethoxy-2,3-difluorobenzoic Acid: Similar structure but with different substitution pattern, leading to variations in reactivity and applications.

    3,5-Difluorobenzoic Acid:

Uniqueness: 5-Ethoxy-2,3-difluorobenzoic acid is unique due to the combination of ethoxy and difluoro groups, which impart distinct chemical properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .

Properties

Molecular Formula

C9H8F2O3

Molecular Weight

202.15 g/mol

IUPAC Name

5-ethoxy-2,3-difluorobenzoic acid

InChI

InChI=1S/C9H8F2O3/c1-2-14-5-3-6(9(12)13)8(11)7(10)4-5/h3-4H,2H2,1H3,(H,12,13)

InChI Key

ZXKFPHMWCBUPCR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C(=C1)F)F)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.